5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(4-chloroanilino)-N-[(2-ethoxyphenyl)methyl]triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2/c1-2-26-15-6-4-3-5-12(15)11-20-18(25)16-17(23-24-22-16)21-14-9-7-13(19)8-10-14/h3-10,16-17,21-24H,2,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBAHHVKOWUQFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
The exact mode of action of this compound is currently unknown. It is synthesized from 4-chlorobenzoic acid through a series of reactions including esterification, hydrazination, salt formation, and cyclization. This process results in a compound with potential biological activity.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (21167) and other physical properties could influence its bioavailability and pharmacokinetics.
Result of Action
Some similar compounds have shown certain anti-tobacco mosaic virus activity, suggesting potential antiviral effects.
Biological Activity
Overview of 1,2,3-Triazole Derivatives
1,2,3-Triazoles are five-membered heterocyclic compounds known for their significant biological activities. These derivatives exhibit a wide range of pharmacological effects, including antitumor , antimicrobial , and anti-inflammatory properties. The incorporation of various substituents on the triazole ring can enhance these activities and allow for targeted therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 5-[(4-chlorophenyl)amino]-N-[(2-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide have shown significant activity against various cancer cell lines. A notable study demonstrated that triazole derivatives exhibited cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines with IC50 values ranging from 1.1 to 4.24 μM .
Antimicrobial Activity
The antimicrobial properties of triazole compounds have also been extensively researched. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain triazole derivatives can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial potential .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that triazole derivatives act as inhibitors of various enzymes involved in cancer progression and microbial resistance. Notably, some compounds have been identified as noncompetitive inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole derivatives. Modifications at specific positions on the triazole ring can significantly alter their pharmacological profiles. For example:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C-4 | Aromatic groups | Enhanced anticancer activity |
| C-5 | Halogen atoms | Increased antimicrobial potency |
| N-Position | Alkyl chains | Improved solubility and bioavailability |
Case Study 1: Antitumor Activity
In a study published in Pharmaceutical Research, a series of triazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The lead compound demonstrated an IC50 value of 2.6 μM against HCT-116 cells, outperforming standard treatments like doxorubicin .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of triazole derivatives against resistant bacterial strains. The results indicated that certain modifications led to enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, highlighting the potential for developing new antibiotics from this class .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazole-Carboxamide Derivatives
Notes:
- Chlorophenyl Position: The target compound’s 4-chlorophenylamino group (para-substitution) may offer stronger π-π stacking interactions compared to meta-substituted analogs (e.g., 3-ClPh in ), which are sterically less hindered .
- Ethoxy vs. Methyl/Acetyl : The 2-ethoxyphenylmethyl group in the target compound likely improves metabolic resistance compared to methyl or acetyl groups, which are more prone to oxidative degradation .
Pharmacological Activity
Anticancer Potential
Q & A
Q. What are the standard synthetic routes for synthesizing this triazole-carboxamide derivative?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-chloroaniline with a suitable isocyanide derivative to form an intermediate (e.g., carboximidoyl chloride) .
- Step 2 : Cycloaddition with sodium azide under copper-catalyzed conditions to form the triazole core .
- Step 3 : Coupling with a 2-ethoxyphenylmethyl amine via carboxamide bond formation using coupling reagents like EDCI/HOBt . Key reagents include anhydrous aluminum chloride (for electrophilic substitution) and palladium catalysts for cross-coupling reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and analytical techniques are used for structural characterization?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly distinguishing triazole ring protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., triazole ring planarity) .
Advanced Research Questions
Q. How can reaction yields be optimized during multi-step synthesis?
- Continuous Flow Chemistry : Reduces side reactions and improves scalability .
- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) to enhance safety and yield .
- Catalyst Screening : Test Pd(PPh3)4 vs. CuI for azide-alkyne cycloaddition efficiency .
Q. How do researchers resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial or anticancer activity often arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) .
- Cellular Context : Compare activity across cell lines (e.g., HeLa vs. MCF-7) to identify target specificity .
- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. What computational methods predict target interactions for this compound?
- Molecular Docking : Use AutoDock Vina to model binding with kinases (e.g., EGFR) based on triazole’s hydrogen-bonding capacity .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., 4-chlorophenyl) with inhibitory potency .
Methodological Challenges and Solutions
Q. How are solubility and bioavailability assessed for this hydrophobic compound?
- Solubility Screening : Use HPLC to measure logP (octanol-water partition coefficient) .
- Nanoparticle Formulation : Encapsulate with PLGA polymers to enhance aqueous dispersion .
- PAMPA Assays : Predict intestinal absorption via artificial membrane permeability .
Q. What strategies improve selectivity against off-target proteins?
- Fragment-Based Design : Replace the 2-ethoxyphenyl group with polar substituents (e.g., pyridyl) to reduce hydrophobic off-target binding .
- Proteomic Profiling : Use kinome-wide screening to identify unintended kinase inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
